Raceanisodamine
Description
Overview of Raceanisodamine as a Chemical Compound
This compound, also known as 7β-Hydroxyhyoscyamine, is an organic compound with a defined chemical structure and distinct physical properties. selleckchem.com It is a crystalline solid and its molecular formula is C17H23NO4. hsppharma.com The compound has a molecular weight of approximately 305.37 g/mol . selleckchem.com this compound is the racemic form of anisodamine (B1666042). patsnap.com
Research data has established several key chemical identifiers and properties for this compound. These are often used in academic literature and chemical databases to precisely identify the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.37 g/mol selleckchem.com |
| Appearance | Crystalline solid hsppharma.com |
| Synonyms | 6-hydroxyhyoscyamine, 7β-Hydroxyhyoscyamine selleckchem.comhsppharma.com |
| CAS Number | 17659-49-3 hsppharma.com |
| Boiling Point (Predicted) | 474.6±45.0 °C hsppharma.com |
| Density (Predicted) | 1.27 g/cm³ hsppharma.com |
| pKa (Predicted) | 14.12±0.10 hsppharma.com |
Historical Context and Discovery in Natural Product Research
The study of this compound is rooted in the investigation of traditional herbal medicine. It is one of the active ingredients extracted from Chinese medicinal plants that have been used for various purposes. selleckchem.com The compound was isolated from plants belonging to the Solanaceae family, which are known for producing a wide range of biologically active alkaloids. nih.govresearchgate.net Anisodamine, the active enantiomer of the racemate, was extracted from the plant Anisodus tanguticus and its chemical structure and pharmacological actions were found to be similar to atropine. hsppharma.com The natural product is sometimes referred to by the code name 654-1, while the synthetic version is coded as 654-2. hsppharma.com Its discovery is part of a broader effort in natural product research to identify and characterize the active constituents of medicinal flora.
Classification within the Tropane (B1204802) Alkaloid Family
Chemically, this compound is classified as a tropane alkaloid. drugbank.com This class of compounds is characterized by a specific bicyclic chemical structure known as a tropane ring (N-Methyl-8-azabicyclo[3.2.1]octane). drugbank.comwikipedia.org Tropane alkaloids are secondary metabolites that occur naturally in many plants, particularly within the Solanaceae family. wikipedia.org
The core tropane structure is formed from a pyrrolidine ring and a piperidine ring sharing a nitrogen atom and two carbon atoms. uomustansiriyah.edu.iq this compound, like other well-known tropane alkaloids such as atropine and scopolamine (B1681570), is an ester. nih.govuomustansiriyah.edu.iq Specifically, it is an ester of a tropane derivative (a tropine base) and an acid. uomustansiriyah.edu.iq The unique structure of the tropane ring is fundamental to the biological activity observed in this family of compounds. nih.gov
Natural Occurrence and Botanical Sources
The alkaloids are extracted from the roots of Anisodus tanguticus, which are harvested for their medicinal properties. nih.govmdpi.comnih.gov Besides this compound (anisodamine), this plant is also a natural source of other tropane alkaloids, including scopolamine, anisodine, and cuscohygrine. nih.gov The presence of this compound is a characteristic feature of plants in the Solanaceae family, which are known for their rich and diverse alkaloid content. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Anisodamine |
| Atropine |
| Scopolamine |
| Hyoscyamine |
| Anisodine |
| Cuscohygrine |
| Cocaine |
| Tropine |
| Tropic acid |
| Ornithine |
| 7β-Hydroxyhyoscyamine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85760-60-7 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13?,14?,15+,16?/m0/s1 |
InChI Key |
WTQYWNWRJNXDEG-BSMBJXNESA-N |
Isomeric SMILES |
CN1[C@H]2CC(C[C@@H]1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Synthesis, Derivatization, and Structural Investigations
Synthetic Methodologies for Raceanisodamine
Anisodamine (B1666042) is naturally found in plants of the Solanaceae family, notably Anisodus tanguticus. lktlabs.comwikipedia.orgmdpi.comresearchgate.netmdpi.com However, due to limitations in natural sourcing, synthetic routes are crucial for its production, including the racemic mixture. Research has explored various synthetic strategies to access anisodamine and its isomers.
One approach involves the enantioselective hydroxylation of N-Boc-nortropinone, a method that yields anisodamine. researchgate.net Total synthesis routes are also documented, often starting from key intermediates such as 3α2-hydroxy-2β-acetyltropine. researchgate.netbjmu.edu.cn These synthetic pathways are essential for providing sufficient quantities of this compound for research and potential therapeutic applications. The development of efficient and scalable synthetic methodologies remains an active area of investigation.
Stereochemical Considerations and Enantioseparation Techniques
Anisodamine possesses multiple chiral centers, leading to the existence of various stereoisomers. This compound, by definition, is a mixture of these stereoisomers, primarily the enantiomers of anisodamine. chemsrc.comsigmaaldrich.com The precise stereochemistry of these compounds is critical, as different isomers can exhibit distinct pharmacological profiles. researchgate.net
To isolate and study individual stereoisomers, advanced separation techniques are employed. Chiral High-Performance Liquid Chromatography (HPLC), utilizing chiral stationary phases such as Chiralpak AD-H, has been successfully applied for the resolution of anisodamine enantiomers. researchgate.netpensoft.net Capillary Electrophoresis (CE), often coupled with chiral selectors like sulfated β-cyclodextrin polymers, also provides an effective means for enantioseparation. nih.govull.esacs.org These methods are vital for understanding the structure-activity relationships of individual anisodamine stereoisomers.
Table 2.2.1: Common Chiral Separation Techniques for Anisodamine
| Technique | Chiral Stationary Phase / Additive | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Chiralpak AD-H | Separation of anisodamine stereoisomers | researchgate.netpensoft.net |
| Capillary Electrophoresis (CE) | Sulfated β-cyclodextrin polymer | Enantioseparation of anisodamine | ull.es |
| Capillary Electrophoresis (CE) | Microfluidic chip-CE device | Optimization of enantioseparation of anisodamine | nih.gov |
Design and Synthesis of this compound Analogs and Derivatives
The chemical modification of anisodamine and related tropane (B1204802) alkaloids is a key strategy for exploring new pharmacological activities and improving existing properties. Researchers design and synthesize analogs and derivatives by altering specific functional groups or structural motifs of the parent molecule. researchgate.netresearchgate.netresearchgate.netsciforum.netacs.org
For instance, studies have focused on creating fluorine-containing scopolamine (B1681570) analogues, which share the tropane alkaloid scaffold, to investigate their potential as antidepressants. acs.org Modifications to the phenyl rings or other parts of the tropane structure can lead to compounds with altered binding affinities and biological effects. sciforum.net The synthesis of these derivatives often involves established organic chemistry reactions, building upon the core tropane structure. ontosight.ai
Structure-Activity Relationship (SAR) Studies via Chemical Modification
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence the biological activity of this compound and its analogs. By systematically altering the molecular structure and observing the resulting changes in activity, researchers can identify key pharmacophoric elements. mdpi.comresearchgate.netresearchgate.netsciforum.netnih.gov
Table 2.4.1: Structure-Activity Relationship Insights for Anisodamine
| Structural Feature / Modification | Observed Effect on Activity | Reference |
| Poor Blood-Brain Barrier (BBB) Permeability | Reduced central nervous system (CNS) effects compared to scopolamine; lower mAChR binding affinity in brain. | nih.gov |
| Hydroxyl Group at C-6 | Essential for activity; modifications can alter pharmacological profile. | mdpi.comresearchgate.net |
| Ester Linkage | Critical for activity; modifications can alter pharmacological profile. | mdpi.comresearchgate.net |
| Phenyl Ring Substitution | Can significantly impact activity and selectivity. | sciforum.net |
Stability Profiling and Degradation Product Analysis in Research Formulations
The stability of this compound in various research formulations is crucial for ensuring the reliability of experimental results. While detailed degradation pathways are not extensively documented in the provided snippets, general stability characteristics of tropane alkaloids can be inferred.
Thermal degradation studies have shown that anisodamine, like other tropane alkaloids, can undergo decomposition when exposed to elevated temperatures. researchgate.net For instance, heating anisodamine at 180 °C for 20 minutes resulted in a decrease in its content. researchgate.net Research investigating anisodamine's role in maintaining intervertebral disc tissue stability suggests that it can inhibit the senescence of nucleus pulposus cells and extracellular matrix degradation via specific cellular pathways, frontiersin.orgnih.govnih.gov which might indirectly relate to its inherent stability or protective actions. However, specific degradation products formed under typical research storage conditions (e.g., ambient temperature, refrigeration) are not detailed in the provided search results. Further studies would be required to fully characterize its degradation profile in various research formulations.
Compound List
Anisodamine
this compound
Scopolamine
Atropine
Hyoscyamine
Anisodine
Cocaine
Nortropine
Tropine
Tropinone
Calystegine A3
Benzatropine
Preclinical Pharmacological Mechanisms and Biological Activities
Ligand-Receptor Interactions and Binding Affinity Studies
Raceanisodamine's interaction with key neurotransmitter receptors is a cornerstone of its pharmacological profile. Studies have primarily focused on its effects on muscarinic acetylcholine (B1216132) and alpha-adrenergic receptors.
This compound is recognized as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist nih.gov. This class of drugs competitively blocks the action of acetylcholine at these receptors, which are widely distributed throughout the central and peripheral nervous systems.
Research on anisodamine (B1666042), the racemic form of this compound, in isolated canine saphenous veins has provided specific insights into its binding affinities. The affinity of anisodamine for pre- and postjunctional muscarinic receptors was found to be comparable, with pKB values of 7.78 and 7.86, respectively nih.gov. The pKB value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
When compared to atropine, a well-known muscarinic antagonist, anisodamine demonstrates a lower affinity for certain subtypes. Specifically, its affinity for prejunctional M2-receptors was approximately one-eighth of that of atropine, while its affinity for postjunctional M1-receptors was about one-twenty-fifth of atropine's affinity nih.gov.
| Receptor Target | Parameter | Value for Anisodamine | Comparative Value for Atropine | Reference |
|---|---|---|---|---|
| Prejunctional Muscarinic Receptors | pKB | 7.78 | 8.69 (for M2) | nih.gov |
| Postjunctional Muscarinic Receptors | pKB | 7.86 | 9.25 (for M1) | nih.gov |
| Relative Affinity for M2-Receptors | ~1/8th of Atropine's affinity | - | nih.gov | |
| Relative Affinity for M1-Receptors | ~1/25th of Atropine's affinity | - | nih.gov |
This compound also exhibits modulatory effects on alpha-adrenergic receptors, specifically acting as a weak antagonist at α1-adrenoceptors nih.gov. These receptors are involved in various physiological processes, including smooth muscle contraction.
Studies involving brain membrane preparations have quantified this weak antagonism. This compound was found to block the binding of WB-4101 and clonidine with pKi values of 2.63 and 1.61, respectively nih.gov. The pKi value is the negative logarithm of the inhibition constant (Ki), which indicates the concentration of a competing ligand that will bind to half the binding sites at equilibrium.
| Receptor Target | Ligand Blocked | pKi Value for this compound | Reference |
|---|---|---|---|
| α1-Adrenoceptors (Brain Membrane) | WB-4101 | 2.63 | nih.gov |
| Clonidine | 1.61 | nih.gov |
Cellular and Subcellular Mechanisms of Action
Beyond direct receptor interactions, this compound influences cellular processes related to inflammation, oxidative stress, and membrane dynamics.
This compound has demonstrated the ability to modulate the production of key pro-inflammatory cytokines. In a study on a rat model of septic kidney injury induced by lipopolysaccharide (LPS), anisodamine was shown to significantly reduce the serum levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in a dose-dependent manner. This suggests an anti-inflammatory effect by suppressing the systemic release of these critical inflammatory mediators.
| Cytokine | Effect of Anisodamine | Experimental Model | Key Finding |
|---|---|---|---|
| TNF-α | Reduction in serum levels | LPS-induced septic kidney injury in rats | Dose-dependent reduction |
| IL-1β | Reduction in serum levels | ||
| IL-6 | Reduction in serum levels |
Experimental evidence indicates that anisodamine possesses antioxidant properties and may offer protection against cellular damage induced by free radicals nih.gov. One of the proposed mechanisms for this activity is the enhancement of endogenous antioxidant systems. Specifically, anisodamine hydrobromide has been shown to increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, while concurrently reducing plasma levels of malondialdehyde (MDA), a marker of oxidative stress.
| Antioxidant Mechanism | Effect of Anisodamine Hydrobromide | Biomarker | Observed Change |
|---|---|---|---|
| Enzymatic Antioxidant System | Enhancement | Superoxide Dismutase (SOD) Activity | Increased |
| Lipid Peroxidation | Reduction | Malondialdehyde (MDA) Levels | Decreased |
This compound has been shown to interact with and alter the structure of artificial cell membranes, such as liposomes nih.gov. This interaction can lead to the disruption of the liposomal structure.
Freeze-fracture electron microscopy studies have revealed that anisodamine can induce the formation of lipidic particles in cardiolipin liposomes at a neutral pH of 7.0. At a slightly more alkaline pH of 8.8, it can induce the formation of hexagonal HII phase tubes researchgate.net. Furthermore, when the molar ratio of anisodamine to dioleoylphosphatidylcholine is 4 to 1, lipidic particles can be observed in the fracture faces of the liposomes researchgate.net. These findings suggest a significant interaction that alters the physical properties and organization of the lipid bilayer.
| Liposome Composition | Condition | Observed Effect of Anisodamine | Reference |
|---|---|---|---|
| Cardiolipin | pH 7.0 | Formation of lipidic particles | researchgate.net |
| Cardiolipin | pH 8.8 | Formation of hexagonal HII tubes | researchgate.net |
| Dioleoylphosphatidylcholine | Molar ratio of Anisodamine:Lipid = 4:1 | Formation of lipidic particles | researchgate.net |
Intracellular Signaling Pathway Modulation (e.g., NF-κB activation)
This compound has been shown to modulate key intracellular signaling pathways involved in inflammation. A primary target of its action is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the immune response. Research indicates that anisodamine, the active component of this compound, can counteract the activation of endothelial cells by inhibiting the expression of plasminogen activator inhibitor-1 and tissue factor induced by lipopolysaccharide (LPS), potentially through the NF-κB pathway apexbt.comresearchgate.net.
Further studies have demonstrated that anisodamine inhibits the activation of NF-κB induced by various stimuli. For instance, in the human monocytic cell line THP-1, anisodamine was found to diminish the activation of NF-κB stimulated by toxic shock syndrome toxin 1 (TSST-1) nih.gov. This inhibitory effect on NF-κB is significant as this transcription factor controls the expression of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 apexbt.com. By suppressing the NF-κB pathway, this compound can effectively down-regulate the production of these inflammatory mediators. This mechanism is considered a key part of its anti-inflammatory and anti-shock effects observed in preclinical models apexbt.comnih.gov. Specifically, natural this compound (referred to as 654-1) has been shown to reverse the upregulation of NF-κB pathway components Rela and Nfkbia induced by LPS in rat models of septic kidney injury nih.gov.
Effects on Thromboxane Synthesis
This compound exerts significant effects on the synthesis of thromboxane, a potent mediator of vasoconstriction and platelet aggregation. Studies have identified anisodamine as a powerful inhibitor of platelet aggregation and thromboxane synthesis researchgate.netnih.gov. This anti-thrombotic activity is a proposed mechanism for its beneficial effects in conditions like bacteremic shock nih.gov.
The biochemical mode of action is thought to be the inhibition of key enzymes in the arachidonic acid cascade. Specifically, anisodamine may inhibit cyclo-oxygenase or thromboxane synthetase, the enzymes responsible for converting arachidonic acid into thromboxane A2 (TXA2) nih.gov. In studies on burn shock, anisodamine, acting as a TXA2 synthesis inhibitor, demonstrated beneficial effects by helping to restore hemodynamic and rheological disturbances. This was attributed to its ability to counteract the effects of increased TXA2 levels, such as vascular constriction and platelet aggregation nih.gov. By inhibiting thromboxane synthesis, this compound can modulate vascular tone and hemostasis, contributing to its observed pharmacological profile nih.gov.
In Vitro Pharmacological Efficacy Assessment Methodologies
Cell-Based Assays for Receptor Function
The characterization of this compound's interaction with cellular receptors has been approached using various in vitro assays. One of the key findings is its activity as a weak antagonist at α1-adrenergic receptors apexbt.com. This was determined through receptor binding assays using brain membrane preparations from rats. These assays measured the ability of this compound to displace the binding of specific radiolabeled ligands, WB-4101 and clonidine, providing pKi values of 2.63 and 1.61, respectively apexbt.com.
While direct radioligand binding assays provide valuable information on the affinity of a compound for a receptor, more complex cell-based functional assays are employed to determine the nature of the interaction (i.e., agonist vs. antagonist) and the downstream consequences of receptor binding. For G protein-coupled receptors (GPCRs) like the α1-adrenoceptor, these assays often involve transfecting cell lines (e.g., HEK293 or CHO cells) to express the specific receptor subtype of interest. Functional responses are then measured by quantifying second messengers, such as intracellular calcium flux or cyclic AMP (cAMP) levels, upon ligand application. Such assays could be used to further delineate the antagonist properties of this compound at α1-adrenoceptor subtypes and its impact on downstream signaling cascades.
Monocyte and Peripheral Blood Mononuclear Cell (PBMC) Studies
To assess the immunomodulatory effects of this compound, in vitro studies have been conducted using isolated human immune cells. These studies primarily involve peripheral blood mononuclear cells (PBMCs), which include monocytes and lymphocytes, providing a relevant system to study inflammatory responses.
In one key methodology, human monocytes and the THP-1 human monocytic cell line were stimulated with Shiga toxin type 2 (Stx2) to induce an inflammatory response, characterized by the production of TNF-α nih.gov. The cells were cultured in the presence of varying concentrations of anisodamine. The efficacy of the compound was assessed by measuring the levels of TNF-α in the cell culture supernatants, typically using an enzyme-linked immunosorbent assay (ELISA). Furthermore, the effect on gene expression was evaluated by measuring TNF-α mRNA levels nih.gov. These studies demonstrated that anisodamine suppressed Stx2-induced TNF-α production in a dose- and time-dependent manner nih.gov. Similarly, studies using human PBMCs have shown that anisodamine can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-2, and IFN-γ when these cells are stimulated with superantigenic toxins nih.gov.
In Vivo Preclinical Models for Mechanistic Elucidation
Microcirculation Dynamics in Animal Models (e.g., mesenteric hemodynamics)
The effect of this compound on microcirculation has been extensively studied in animal models of septic shock, providing crucial insights into its mechanism of action. A common model involves inducing septic shock in rats via intravenous injection of lipopolysaccharide (LPS). The mesenteric microcirculation is then observed directly using intravital microscopy to assess hemodynamic parameters researchgate.netnih.gov.
Furthermore, anisodamine impacts leukocyte-endothelium interactions, a critical aspect of the inflammatory response in sepsis. In septic rats, there is a marked increase in leukocyte adhesion and rolling along the vascular walls of the mesentery. Anisodamine hydrobromide treatment has been observed to suppress this LPS-induced leukocyte-endothelium interaction, reducing leukocyte adhesion and increasing the rolling velocity of leukocytes near the vessel wall nih.govresearchgate.net. This effect is believed to be associated with the protection of endothelial cells from injury and helps to ameliorate microcirculatory dysfunction researchgate.net.
Interactive Data Table 1: Effect of Anisodamine Hydrobromide on Mesenteric Microcirculatory Blood Flow Velocity in LPS-Induced Septic Shock Rats
| Treatment Group | Mean Blood Flow Velocity (μm/s) | Standard Deviation |
| Control | 395.40 | 53.19 |
| LPS | 114.60 | 91.02 |
| Anisodamine HBr | 289.80 | 104.90 |
Data derived from studies on septic shock models in rats, showing a significant decrease in blood flow with LPS and subsequent improvement with Anisodamine treatment. researchgate.net
Interactive Data Table 2: Effect of Anisodamine Hydrobromide on Leukocyte Dynamics in Mesenteric Microcirculation of Septic Shock Rats
| Treatment Group | Leukocyte Near-Wall Rolling Velocity (μm/s) | Standard Deviation |
| LPS | 19.89 | 3.51 |
| Anisodamine HBr | 36.39 | 3.82 |
Data from studies indicating that Anisodamine HBr increases the rolling velocity of leukocytes, suggesting a reduction in leukocyte-endothelium interaction during sepsis. researchgate.net
Organ Injury Models (e.g., glycerol-induced renal injury)
This compound has been investigated for its protective effects in preclinical models of organ injury, particularly in rhabdomyolysis-induced acute kidney injury (AKI). A common and well-established model for this condition involves the intramuscular injection of glycerol in rats, which leads to muscle breakdown (rhabdomyolysis) and the subsequent release of myoglobin, causing significant kidney damage. researchgate.netnih.govcreative-biolabs.com
In studies using the glycerol-induced AKI rat model, this compound demonstrated significant protective effects on renal function and structure. researchgate.netnih.gov When administered prior to glycerol injection, this compound led to a marked improvement in key markers of kidney function. researchgate.netnih.gov Research has shown that glycerol administration causes notable increases in serum creatinine, urea, and creatine kinase levels, all of which were significantly attenuated by pretreatment with this compound. nih.gov
The mechanisms underlying this protective effect appear to be multifactorial, involving the mitigation of oxidative stress and inflammation. nih.gov In the glycerol-induced injury model, there is a characteristic increase in reactive oxygen species (ROS) and malondialdehyde (MDA), alongside a reduction in the activity of the antioxidant enzyme superoxide dismutase (SOD) in kidney tissue. nih.gov Treatment with this compound was found to reverse these changes, indicating a potent antioxidant effect. nih.gov Furthermore, this compound treatment reduced levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the apoptosis marker caspase-3. nih.gov
Histological analysis of kidney tissue from glycerol-treated rats typically reveals severe damage, which is significantly lessened in animals pretreated with this compound. nih.gov The expression of Kidney Injury Molecule-1 (KIM-1), a sensitive biomarker for renal tubular damage, was also demonstrably decreased with this compound treatment. nih.gov
| Parameter | Effect of Glycerol Injury | Effect of this compound Treatment | Effect of Atropine Treatment |
|---|---|---|---|
| Serum Creatinine | Increased | Significantly Decreased | Decreased |
| Serum Urea | Increased | Significantly Decreased | Decreased |
| Creatine Kinase | Increased | Significantly Decreased | Decreased |
| Reactive Oxygen Species (ROS) | Increased | Significantly Decreased | Decreased |
| Interleukin-6 (IL-6) | Increased | Significantly Decreased | Decreased |
| Histologic Damage Score | Increased | Significantly Lower | Lower |
Toxin-Induced Responses and Neutralization Mechanisms (e.g., staphylococcal superantigenic toxin)
This compound has demonstrated significant inhibitory effects against superantigenic toxins, such as the Toxic Shock Syndrome Toxin 1 (TSST-1) produced by Staphylococcus aureus. nih.govnih.gov TSST-1 is a superantigen that causes toxic shock syndrome by binding to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells and to the Vβ elements of T-cell receptors. nih.govmdpi.com This interaction triggers an uncontrolled activation of T-cells, leading to a massive release of pro-inflammatory cytokines, which is a primary driver of the life-threatening symptoms of the disease. nih.govmdpi.com
Preclinical research using human peripheral blood mononuclear cells (PBMCs) has shown that this compound can effectively inhibit the production of various cytokines stimulated by TSST-1. nih.gov Specifically, it has a more potent inhibitory effect on the production of pro-inflammatory cytokines compared to its effect on anti-inflammatory cytokines. nih.gov The compound was found to down-regulate the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-2 (IL-2). nih.gov Interestingly, the inhibitory action of this compound appears to be specific to cytokine production and does not affect the abnormal proliferation of Vβ2+ T-cells, which is another hallmark of TSST-1 activity. nih.gov This suggests a targeted mechanism of action against the inflammatory cascade rather than the initial T-cell activation. nih.gov
This specific action on cytokine down-regulation points to the potential of this compound in mitigating the severe systemic inflammation associated with diseases caused by staphylococcal superantigens. nih.govnih.gov
| Cytokine | Function | Effect of this compound |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Inhibited |
| Interleukin-1β (IL-1β) | Pro-inflammatory | Inhibited |
| Interleukin-2 (IL-2) | Pro-inflammatory / T-cell proliferation | Inhibited |
| Interleukin-10 (IL-10) | Anti-inflammatory | Less Inhibition Compared to Pro-inflammatory Cytokines |
Comparative Pharmacological Analysis with Related Tropane (B1204802) Alkaloids
This compound is a tropane alkaloid, a class of naturally occurring compounds characterized by a specific bicyclic chemical structure. drugbank.comwikipedia.org Its pharmacological profile has been compared with other well-known tropane alkaloids, most notably scopolamine (B1681570) and atropine, to elucidate its unique properties. researchgate.netnih.gov
A key distinction between this compound and scopolamine lies in their effects on the central nervous system (CNS). Both are established muscarinic acetylcholine receptor (mAChR) antagonists. nih.gov However, scopolamine is known to cross the blood-brain barrier (BBB) effectively, leading to significant central effects, including spatial cognitive deficits. nih.gov In contrast, studies have shown that this compound has poor BBB permeability. nih.gov Consequently, even at doses 40-fold higher than effective doses of scopolamine, this compound does not impair cognition or depress long-term potentiation (LTP) in the hippocampus. nih.gov This difference is attributed to its lower binding affinity for brain mAChRs compared to scopolamine. nih.gov
In the context of organ protection, this compound has been shown to be more effective than atropine in the glycerol-induced AKI model. nih.gov While both compounds offered protection, the group treated with this compound exhibited significantly lower levels of serum creatinine, urea, creatine kinase, ROS, and IL-6, as well as a lower mean histologic damage score compared to the atropine-treated group. nih.gov This suggests that while both share anticholinergic properties, this compound possesses superior protective mechanisms against this specific type of organ injury. nih.gov
Furthermore, when its effect on TSST-1-induced cytokine production was compared to other tropane alkaloids, this compound was found to have a greater inhibitory effect, highlighting its potent anti-inflammatory and toxin-neutralizing capabilities within this chemical class. nih.gov
| Pharmacological Property | This compound | Scopolamine |
|---|---|---|
| Classification | Tropane Alkaloid, mAChR antagonist | Tropane Alkaloid, mAChR antagonist |
| Blood-Brain Barrier (BBB) Permeability | Poor | High |
| Effect on Spatial Cognition | No impairment | Causes deficits |
| Effect on Hippocampal LTP | No influence | Depresses formation |
| Binding Affinity to Brain mAChR | Low | High |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Raceanisodamine Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), stands as a cornerstone for the separation and quantification of this compound. These methods offer high sensitivity and selectivity.
HPLC methods are widely used for the routine analysis and quality control of this compound in pharmaceutical products. ingentaconnect.com The development of a robust HPLC method involves optimizing several parameters, including the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
A common approach involves reversed-phase chromatography using a C18 column. ingentaconnect.comarvojournals.org The mobile phase typically consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile or methanol). ingentaconnect.comarvojournals.org The pH of the aqueous phase is often adjusted to ensure the optimal ionization state and retention of the basic this compound molecule. ingentaconnect.comarvojournals.org UV detection is frequently employed, with wavelengths set around 214-220 nm for sensitive detection. ingentaconnect.comarvojournals.org
Method validation is performed according to established guidelines to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). For instance, one validated HPLC method for this compound hydrochloride injection demonstrated good linearity over a concentration range of 0.1234–0.4112 mg·mL⁻¹ with a correlation coefficient (r) of 0.9999. ingentaconnect.com The average recovery for this method was between 99.2% and 99.9%, indicating high accuracy. ingentaconnect.com Another sensitive HPLC method developed for determining this compound in rabbit aqueous humor showed good linearity in the range of 0.1-0.15 ng·mL⁻¹ with a limit of quantification of 20.0 ng·mL⁻¹. arvojournals.org The intra-day and inter-day coefficients of variation were below 5%, confirming the method's precision. arvojournals.org
| Parameter | Method 1: Injection ingentaconnect.com | Method 2: Aqueous Humor arvojournals.org |
|---|---|---|
| Column | Intersil ODS-3 C18 (4.6 mm × 250 mm, 5 μm) | Dikma C18 (4.6 mm × 250 mm, 5 μm) |
| Mobile Phase | 0.01 mol·L⁻¹ KH₂PO₄ (with 0.15% triethylamine, pH 6.5 with phosphoric acid) : Methanol (50:50) | 10mM KH₂PO₄ solution (with 0.47 ml·L⁻¹ perchloric acid acetate, pH 3.0) : Acetonitrile (88.5:11.5 v/v) |
| Flow Rate | 1.0 mL·min⁻¹ | 1.0 mL·min⁻¹ |
| Detection Wavelength | 220 nm | 214 nm |
| Linearity Range | 0.1234–0.4112 mg·mL⁻¹ | 0.1–0.15 ng·mL⁻¹ |
| Correlation Coefficient (r/R²) | r=0.9999 | R²=0.996 |
| Limit of Quantification (LOQ) | Not Reported | 20.0 ng·mL⁻¹ |
| Average Recovery | 99.2%–99.9% | 97.06%–122.8% |
For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. kuleuven.be The use of atmospheric pressure ionization (API) interfaces allows for the analysis of non-volatile and thermolabile compounds like this compound. nih.gov
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized (typically forming a protonated molecule [M+H]⁺) and then fragmented in the mass spectrometer. The parent ion and its specific fragment ions are monitored, providing a high degree of certainty in identification and quantification, even at very low concentrations. This is particularly valuable in metabolic studies. For example, a study on the related compound anisodamine (B1666042) in rat urine used LC-MS/MS to identify and structurally elucidate at least 11 metabolites. nih.gov The full scan MSn spectra of the parent drug and its metabolites were compared to identify metabolic transformations such as N-demethylation, hydroxylation, and conjugation with glucuronic acid or sulfate. nih.gov The fragmentation pattern of the parent drug serves as a basis for interpreting the structures of its metabolites, as they often retain key substructures. nih.gov
Spectroscopic Methods for Characterization and Identification
Spectroscopic techniques are indispensable tools for the structural characterization and quality control of this compound. iipseries.org These methods probe the interaction of electromagnetic radiation with the molecule to provide a unique chemical fingerprint.
Near-infrared spectroscopy (NIRS) is a rapid, non-destructive analytical technique that has gained significant traction in the pharmaceutical industry for quality control. news-medical.netnih.gov NIRS can be used for the identification of raw materials and the quantification of active pharmaceutical ingredients (APIs) in finished products. news-medical.netresearchgate.net The technique measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780–2526 nm), which corresponds to overtones and combinations of fundamental molecular vibrations. researchgate.net
For this compound, NIRS could be implemented for at-line or in-line monitoring during manufacturing processes to ensure consistent product quality. azooptics.com By developing a calibration model using chemometric methods, NIRS can simultaneously analyze multiple parameters, such as active ingredient content and physical properties of the formulation. news-medical.net This makes it a cost-effective and efficient tool for routine quality checks and for screening for counterfeit medicines. news-medical.net
Beyond standard spectroscopic methods, advanced techniques provide deeper structural insights and enhanced sensitivity. While specific applications of room temperature phosphorescence for this compound are not widely documented, other advanced spectrometric methods like Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are highly relevant.
Raman Spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. wiley.com It is particularly advantageous for the analysis of samples in aqueous solutions, as water is a weak Raman scatterer. americanpharmaceuticalreview.com This makes it suitable for the non-invasive quantitative analysis of injectable drug products containing this compound. americanpharmaceuticalreview.com The technique relies on the inelastic scattering of monochromatic light from a laser source, producing a spectrum with narrow, specific bands that correspond to the molecule's vibrational modes. wiley.com
Fourier-Transform Infrared Spectroscopy (FTIR) provides a detailed fingerprint of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com This allows for the identification of functional groups present in the this compound structure. FTIR is a powerful tool for the qualitative identification of the compound and for detecting impurities or polymorphic forms. mdpi.com
Electrochemical and Biosensor-Based Detection Systems
Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the quantification of this compound. These techniques measure changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the analyte. mdpi.com
Research has demonstrated the use of a carbon paste electrode for the determination of this compound in tablets and injections. researchgate.net Such electrochemical sensors can be designed to be highly selective and sensitive. The development of these sensors often involves modifying the electrode surface with specific materials to enhance the electrochemical response of the target analyte. nih.gov
Biosensors represent a further advancement, integrating a biological recognition element (like an enzyme or antibody) with an electrochemical transducer. nih.gov This combination provides very high selectivity and sensitivity for the target analyte. nih.gov An electrochemical biosensor for this compound could be developed by immobilizing a specific biorecognition molecule onto an electrode surface. The interaction between this compound and the biorecognition element would generate a measurable electrical signal, with the signal's magnitude being proportional to the concentration of this compound. nih.gov These systems are promising for the development of portable devices for on-site analysis. mdpi.com
Method Validation and Impurity Profiling of this compound Active Pharmaceutical Ingredient
The quality, safety, and efficacy of an active pharmaceutical ingredient (API) are contingent upon the purity and consistency of the substance. For this compound, a tropane (B1204802) alkaloid, rigorous analytical methodologies are essential to ensure it meets the stringent requirements set by regulatory bodies. This involves the validation of analytical methods to confirm their suitability for their intended purpose and the comprehensive profiling of any impurities.
Method validation is the documented process that establishes a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes. For this compound API, this typically involves high-performance liquid chromatography (HPLC) methods, which are validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Impurity profiling is the identification and quantification of all potential impurities in the API. ijpsonline.com These unwanted substances can arise from various sources, including the synthetic process (e.g., starting materials, intermediates, by-products), degradation of the API, or residual solvents. ijpsonline.comnih.gov The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. researchgate.net Therefore, a thorough understanding and control of the impurity profile of this compound is a critical aspect of its quality control.
Method Validation for this compound Quantification
High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of this compound due to its high sensitivity, resolution, and versatility. tentamus-pharma.co.uk A typical validation of an HPLC method for this compound would involve the following parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients. This is often demonstrated by the lack of interference from a placebo and by performing forced degradation studies.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, a good linearity is typically demonstrated by a correlation coefficient (R²) of greater than 0.99. arvojournals.org
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Analysis within the same laboratory, on the same day, by the same analyst.
Intermediate Precision (Inter-day precision): Analysis within the same laboratory, but on different days, with different analysts, or with different equipment. For a precise method, the RSD should be below 2%.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The following table summarizes the validation parameters for an HPLC method developed for the determination of this compound.
| Validation Parameter | Method | Result | Acceptance Criteria |
| Linearity | HPLC-UV | R² = 0.996 | R² > 0.99 |
| Accuracy (% Recovery) | Spiked Placebo | 97.06% - 122.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Intra-day | Multiple Injections | < 5% | ≤ 2% |
| - Inter-day | Multiple Injections | < 5% | ≤ 2% |
| Limit of Quantitation (LOQ) | HPLC-UV | 20.0 ng/mL | Method Dependent |
This table is a representation of typical data and may not reflect the results of a single study.
Impurity Profiling of this compound API
The impurity profile of this compound API must be thoroughly investigated to ensure its quality and safety. Impurities are substances that are not the API itself or an excipient in the final drug product. rroij.com They can be classified as organic impurities, inorganic impurities, and residual solvents.
Organic impurities in this compound can originate from:
Starting materials and intermediates: Unreacted materials from the synthesis process.
By-products: Formed from side reactions during synthesis.
Degradation products: Formed by the degradation of the API over time or due to exposure to light, heat, or humidity. tentamus-pharma.co.uk
The identification and quantification of these impurities are typically performed using chromatographic techniques, especially HPLC and gas chromatography (GC). tentamus-pharma.co.uk Hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the structural elucidation of unknown impurities. eurasianjournals.com
The table below lists potential impurities that could be associated with this compound, based on its chemical structure and general knowledge of tropane alkaloid synthesis and degradation.
| Impurity Name | Potential Origin | Analytical Technique for Detection |
| Atropine | Related substance, potential starting material or by-product | HPLC, LC-MS |
| Scopolamine (B1681570) | Related substance, potential starting material or by-product | HPLC, LC-MS |
| Anisodamine | Related substance, potential starting material or by-product | HPLC, LC-MS |
| Tropic acid | Degradation product | HPLC, GC-MS |
| Tropine | Degradation product | HPLC, GC-MS |
This table is illustrative and lists potential impurities. The actual impurity profile of a specific batch of this compound API would need to be determined through rigorous analysis.
Regulatory guidelines, such as those from the ICH, provide thresholds for the reporting, identification, and qualification of impurities in new drug substances. nih.gov Generally, impurities present at a level of 0.1% or higher should be identified. rroij.com
Computational Chemistry and Modern Drug Discovery Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. nih.gov For raceanisodamine, QSAR studies could elucidate the specific molecular features that contribute to its affinity for muscarinic and nicotinic receptors. By analyzing a series of related tropane (B1204802) alkaloids, a predictive model could be developed. nih.govfue.edu.eg
Such a model would quantify the impact of various physicochemical properties, known as molecular descriptors, on the biological activity of these compounds. Key descriptors for tropane alkaloids like anisodamine (B1666042) could include:
Electronic Descriptors: Atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO) that influence electrostatic interactions with the receptor.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which indicates the molecule's lipophilicity and ability to cross cell membranes.
Steric Descriptors: Molar refractivity and van der Waals volume, which relate to the size and bulk of the molecule and its substituents.
A hypothetical QSAR study on a series of tropane alkaloids could yield a regression equation illustrating the relationship between these descriptors and antagonist activity at a specific muscarinic receptor subtype.
Table 1: Hypothetical QSAR Model for Muscarinic Receptor Antagonism by Tropane Alkaloids This table is for illustrative purposes and does not represent actual experimental data.
| Descriptor | Coefficient | Contribution to Activity |
|---|---|---|
| logP | 0.45 | Positive (Increased lipophilicity enhances activity) |
| Molar Refractivity | -0.12 | Negative (Increased bulk may hinder binding) |
| Dipole Moment | 0.23 | Positive (Stronger dipole enhances interaction) |
By establishing such relationships, QSAR models can be instrumental in predicting the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective antagonists.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. pnas.org For this compound, docking simulations would be invaluable for visualizing its interaction with the binding sites of muscarinic and α7 nicotinic acetylcholine (B1216132) receptors. Given the availability of crystal structures for several muscarinic receptor subtypes, structure-based drug design approaches can be readily applied. pnas.orgresearchgate.netacs.org
In a typical docking study, the three-dimensional structure of anisodamine would be placed into the binding pocket of a target receptor, such as the M3 muscarinic receptor. The simulation would then calculate the binding energy, which is an estimation of the affinity of the ligand for the receptor. Key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would also be identified.
Molecular dynamics (MD) simulations can further refine the docked pose by simulating the movement of the ligand and receptor atoms over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding.
Table 2: Exemplary Molecular Docking Results of Anisodamine with Muscarinic M3 Receptor This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Favorable binding affinity |
| Hydrogen Bonds | 3 | Asp105, Tyr106, Asn404 |
| Interacting Residues | Tyr106, Trp156, Tyr403 | Key amino acids in the binding pocket |
These simulations can rationalize the observed activity of this compound and guide the design of new derivatives with improved binding affinity and selectivity for specific receptor subtypes. pnas.orgacs.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.netacs.orgsemanticscholar.org For this compound, a pharmacophore model for muscarinic receptor antagonism could be developed based on its structure and the structures of other known antagonists. nih.govresearchgate.netacs.orgsemanticscholar.org
A typical pharmacophore for a muscarinic antagonist might include:
A hydrogen bond acceptor.
A hydrophobic group.
A positively ionizable feature (corresponding to the protonated nitrogen in the tropane ring).
Specific spatial constraints defining the distances and angles between these features.
Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach has been successfully used to discover novel muscarinic receptor antagonists. nih.govacs.org
Table 3: Illustrative Pharmacophore Features for a Muscarinic Antagonist This table is for illustrative purposes and does not represent actual experimental data.
| Feature | Type | Location (Relative Coordinates) |
|---|---|---|
| 1 | Hydrogen Bond Acceptor | (0.0, 1.5, 0.5) |
| 2 | Hydrophobic Aromatic | (3.5, 0.0, -1.0) |
This methodology offers a powerful tool for scaffold hopping, where new chemical skeletons that fit the pharmacophore model can be identified, potentially leading to the discovery of novel drug candidates with improved properties over existing tropane alkaloids.
Network Pharmacology and Systems Biology Approaches
Network pharmacology is an emerging field that aims to understand the effects of drugs from a systems-level perspective, considering the complex network of interactions between drugs, targets, and biological pathways. mdpi.comnih.govfrontiersin.orgacs.orgpensoft.net Given that anisodamine exhibits polypharmacology by targeting multiple receptors, a network pharmacology approach would be particularly insightful. nih.govfrontiersin.orgnih.gov
A network pharmacology study of this compound would begin by identifying its known and predicted protein targets. For each target, associated signaling pathways and disease networks would be elucidated using bioinformatics databases. This would create a comprehensive "drug-target-disease" network.
For instance, the antagonism of muscarinic receptors by anisodamine can be linked to pathways controlling smooth muscle contraction and glandular secretion. patsnap.com Its modulation of the α7nAChR connects it to the cholinergic anti-inflammatory pathway, which involves key inflammatory mediators like TNF-α and NF-κB. frontiersin.orgnih.gov
Table 4: Potential Network Pharmacology Targets and Pathways for Anisodamine This table is for illustrative purposes and does not represent actual experimental data.
| Target Protein | Associated Pathway | Potential Therapeutic Effect |
|---|---|---|
| CHRM3 (Muscarinic M3) | Gq/11 signaling | Antispasmodic |
| CHRM2 (Muscarinic M2) | Gi/o signaling | Cardiac effects |
| CHRNA7 (α7 nAChR) | Cholinergic anti-inflammatory | Anti-inflammatory |
| TNF-α | Inflammatory cytokine signaling | Reduction of inflammation |
By analyzing this network, it is possible to understand the synergistic effects of targeting multiple proteins and to predict potential new therapeutic applications or side effects. This holistic approach aligns well with the multifaceted pharmacological profile of this compound and can provide a deeper understanding of its mechanism of action in complex conditions like septic shock. mdpi.comnih.govfrontiersin.org
Future Directions and Emerging Research Perspectives
Exploration of Novel Biological Targets for Raceanisodamine Action
While the primary pharmacological activities of this compound are centered on muscarinic and adrenergic receptors, emerging evidence suggests its biological effects may be more pleiotropic. Future research is focused on identifying and validating novel molecular targets to build a more comprehensive understanding of its mechanism of action, particularly in the context of inflammation and neuronal signaling.
A significant area of investigation is the cholinergic anti-inflammatory pathway . Research suggests that by blocking muscarinic receptors, this compound may indirectly modulate the immune response. This blockade could lead to a rerouting of acetylcholine (B1216132) to activate the α7 nicotinic acetylcholine receptor (α7nAChR), a key component of the cholinergic anti-inflammatory pathway that inhibits the production of pro-inflammatory cytokines. nih.gov This proposed mechanism could explain some of the compound's beneficial effects in inflammatory conditions like septic shock. nih.gov Further studies are needed to fully elucidate this interaction and its downstream signaling consequences, including the potential modulation of the NF-κB pathway. nih.gov
Beyond receptor-mediated pathways, the interaction of this compound with ion channels presents another promising research avenue. Ion channels are fundamental to neuronal processes, and their modulation can have profound physiological effects. Future studies will likely employ electrophysiological techniques, such as patch-clamp analysis, to screen for this compound's activity against a panel of neuronal and non-neuronal ion channels, including voltage-gated calcium, potassium, and sodium channels.
| Target Class | Specific Target/Pathway | Current Understanding & Future Research Focus |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Muscarinic Acetylcholine Receptors (mAChRs) | Established antagonist activity. Future research may focus on subtype selectivity and biased agonism. |
| α1-Adrenergic Receptors | Established antagonist activity. Further investigation into subtype specificity and physiological relevance is needed. | |
| Ligand-Gated Ion Channels | α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Indirect modulation proposed via the cholinergic anti-inflammatory pathway. nih.gov Direct binding studies and functional assays are required for confirmation. |
| Inflammatory Pathways | NF-κB Signaling Pathway | Potential downstream target of the cholinergic anti-inflammatory pathway. nih.gov Research is needed to confirm modulation by this compound. |
| Voltage-Gated Ion Channels | Calcium, Potassium, Sodium Channels | Largely unexplored. High-throughput screening and electrophysiological studies are needed to identify potential interactions. |
Advanced Synthetic Strategies and Biocatalytic Approaches
The production of this compound currently relies heavily on extraction from plant sources or semi-synthesis from its precursor, hyoscyamine. However, these methods face challenges related to scalability, sustainability, and purity. Future research is directed towards developing more efficient and controlled synthetic methods, embracing both advanced chemical synthesis and innovative biocatalytic systems.
Advanced Chemical Synthesis: The total chemical synthesis of the complex tropane (B1204802) alkaloid core is a significant challenge. nih.gov However, modern synthetic organic chemistry offers new tools to construct the 8-azabicyclo[3.2.1]octane skeleton with high stereoselectivity. Emerging strategies include:
Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity. A notable example is the 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade, which can form the tropane core in a stereoselective manner. nih.gov
Enantioselective Deprotonation: Using chiral lithium amides to deprotonate tropinone, a key precursor, with high enantioselectivity, allowing for the synthesis of specific stereoisomers of tropane alkaloids. researchgate.netacs.org
Vinyl Aziridine Rearrangement: A novel strategy that constructs the bicyclic core through the aziridination of a cycloheptadiene intermediate, enabling late-stage functionalization at multiple positions on the tropane scaffold. nih.govacs.org
Biocatalytic and Metabolic Engineering Approaches: Biotechnology offers a powerful alternative to chemical synthesis. The biosynthetic pathway of tropane alkaloids is being extensively studied, with key enzymes identified that can be harnessed for production. nih.govmdpi.commdpi.com
Key Enzyme - Hyoscyamine 6β-hydroxylase (H6H): This enzyme is of paramount importance as it directly catalyzes the hydroxylation of L-hyoscyamine to produce this compound (anisodamine). mdpi.comresearchgate.net Future work will focus on enzyme engineering to improve the stability, activity, and substrate specificity of H6H, potentially increasing yields and preventing further conversion to scopolamine (B1681570) if this compound is the desired final product.
Metabolic Engineering: The entire biosynthetic pathway for tropane alkaloids has been successfully reconstituted in heterologous hosts like Nicotiana benthamiana and the yeast Saccharomyces cerevisiae. mdpi.compnas.org This opens the possibility of producing this compound via fermentation, a highly scalable and controllable process. Future efforts will involve optimizing metabolic flux towards this compound by overexpressing key genes (like H6H) and down-regulating competing pathways.
| Enzyme | Abbreviation | Function in Pathway | Relevance to Future Synthesis |
|---|---|---|---|
| Putrescine N-methyltransferase | PMT | Catalyzes the first committed step in tropane alkaloid biosynthesis. nih.gov | Target for overexpression in metabolic engineering to increase precursor supply. |
| Tropinone Reductase I | TRI | Reduces tropinone to tropine, a direct precursor for esterification. nih.gov | Essential for producing the correct tropane core stereoisomer. |
| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the hydroxylation of hyoscyamine to form anisodamine (B1666042) (this compound). mdpi.comresearchgate.net | Key biocatalyst for direct production; target for protein engineering to enhance efficiency. |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of high-throughput "omics" technologies is set to revolutionize this compound research, from understanding its biosynthesis in Anisodus tanguticus to elucidating its complex mechanisms of action in human biological systems.
Genomics and Transcriptomics: The sequencing of chromosome-level genomes for several tropane alkaloid-producing plants, including Anisodus species, provides a genetic blueprint for identifying the complete set of genes involved in the biosynthetic pathway. frontiersin.orgnih.govnih.gov Transcriptomic analysis (studying gene expression) can reveal how the expression of these genes is regulated in different tissues and under various environmental conditions, aiding metabolic engineering efforts. nih.gov
Proteomics: The comprehensive study of proteins (the proteome) can provide direct insights into the cellular response to this compound. Future proteomic studies could identify proteins whose expression levels or post-translational modifications change upon treatment with the compound in relevant cell models (e.g., neurons, macrophages). This can help pinpoint affected signaling pathways and potential off-target effects. For example, quantitative proteomic techniques could be used to analyze changes in neuronal cells to understand the molecular basis of its neurological effects. nih.govnih.gov
Metabolomics: This technology involves the large-scale study of small molecules (metabolites) within cells and tissues. Metabolomic profiling of Anisodus tanguticus has been used to identify the range of alkaloids and other secondary metabolites produced by the plant. frontiersin.orgnih.govnih.gov In pharmacological studies, metabolomics can reveal how this compound alters cellular metabolism, providing a functional readout of its activity.
Multi-Omics Integration: The true power of these technologies lies in their integration. By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of how this compound is produced and how it functions. For instance, an integrated strategy combining metabolomics with network pharmacology has already been used to explore the multi-component, multi-target mechanisms of the active compounds within Anisodus tanguticus. frontiersin.orgnih.govnih.gov
Development of Sophisticated Preclinical Disease Models
Translating basic research findings into clinical applications requires robust and predictive preclinical models. While traditional animal models have been valuable, the future of this compound research will increasingly rely on more sophisticated and human-relevant systems to study its efficacy in complex diseases like sepsis and neuroinflammation.
Advanced Animal Models: The cecal ligation and puncture (CLP) model is considered a gold standard for preclinical sepsis research because it closely mimics the polymicrobial infection and progressive nature of human sepsis. mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov Studies using the CLP model in rats have demonstrated that anisodamine hydrobromide can attenuate organ injury, reduce oxidative stress, and suppress pro-inflammatory cytokines, providing strong preclinical evidence for its use in septic shock. researchgate.net Future studies may employ genetically modified animal models or "humanized" mice (e.g., mice with a humanized immune system) to better predict human responses. mdpi.com For neuroinflammation, models involving the administration of agents like lipopolysaccharide (LPS) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) can be used to evaluate the neuroprotective potential of this compound. news-medical.netnih.gov
3D Cell Culture and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advantage over traditional 2D cell cultures by better recapitulating the complex cell-cell and cell-matrix interactions of native tissues. mdpi.comresearchgate.net For this compound, developing neuronal organoids or co-culture models with neurons and glial cells could provide a powerful platform to study its effects on neuroinflammation and neuronal network function in a human-derived system.
Organs-on-a-Chip (OOCs): These microfluidic devices contain living human cells in continuously perfused micro-channels, recreating the structural and functional units of human organs. nih.govpfizer.comsmithsonianmag.comnih.gov An "inflammation-on-a-chip" or a "neurovascular-unit-on-a-chip" could be used to study the effects of this compound on endothelial barrier function, immune cell trafficking, and cytokine release with high physiological relevance, potentially reducing the reliance on animal testing.
| Model Type | Specific Example | Potential Application for this compound |
|---|---|---|
| Conventional Animal Model | Cecal Ligation and Puncture (CLP) in rodents | Investigating efficacy in polymicrobial sepsis and septic shock. frontiersin.orgresearchgate.net |
| LPS-induced neuroinflammation model | Evaluating anti-neuroinflammatory and neuroprotective effects. news-medical.net | |
| 3D Cell Culture | Neuronal Organoids | Studying effects on human neuronal development, function, and disease states in vitro. |
| Immune cell / Endothelial cell co-culture spheroids | Modeling vascular inflammation and immune response. | |
| Microphysiological Systems | "Inflammation-on-a-Chip" | High-fidelity modeling of the inflammatory cascade and drug response. nih.gov |
| "Blood-Brain Barrier-on-a-Chip" | Assessing neurovascular effects and CNS penetrance. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development. These computational tools can analyze vast and complex datasets to identify patterns, make predictions, and generate novel hypotheses, thereby accelerating the pace of research.
Target Identification and Validation: ML algorithms can be trained on large biological datasets (e.g., genomic, proteomic, and chemical databases) to predict new biological targets for this compound. By analyzing the structural features of the compound, AI can perform in silico screening against thousands of potential protein targets, prioritizing candidates for experimental validation. researchgate.net
Predicting Bioactivity and Properties: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of novel this compound derivatives before they are synthesized. This allows chemists to focus their efforts on designing compounds with improved potency and selectivity. Furthermore, AI models can predict crucial pharmacokinetic properties, helping to optimize the compound's profile early in the development process. nih.gov
Analysis of Omics Data: The massive datasets generated by genomic, proteomic, and metabolomic studies are ideally suited for AI-driven analysis. ML can help identify subtle patterns and correlations within this data that are not apparent to human researchers, leading to the discovery of novel biomarkers of drug response or new insights into the compound's mechanism of action.
De Novo Drug Design: Generative AI models can design entirely new molecules inspired by the this compound scaffold but optimized for specific properties. These models can explore a vast chemical space to propose novel structures that may have enhanced therapeutic effects or fewer side effects, providing innovative starting points for drug development programs.
The integration of these advanced computational approaches promises to de-risk and accelerate the entire research and development pipeline for this compound and its analogs, from fundamental discovery to preclinical evaluation.
Q & A
Q. Can this compound’s neuroprotective effects be generalized across neurodegenerative disease models, and what experimental designs validate this?
- Methodological Answer : Test efficacy in multiple models (e.g., Aβ-induced Alzheimer’s in mice, MPTP-induced Parkinson’s in primates). Measure biomarkers like glutathione peroxidase (GPx) for oxidative stress and perform histopathological analysis of neuronal survival. Use meta-analysis to aggregate findings and address model-specific biases .
Key Methodological Tables
Table 1: Analytical Validation Parameters for this compound Detection
| Parameter | GC-MS | HPLC-UV |
|---|---|---|
| Linearity Range | 0.1–0.5 mg/mL | 0.05–1.0 mg/mL |
| Recovery (%) | 76.7–119.0 | 92.5–105.3 |
| Detection Limit | 0.1 μg/kg | 0.05 μg/mL |
Table 2: Dominant Pathways in this compound’s Pharmacological Action
| Pathway | Experimental Model | Key Biomarkers |
|---|---|---|
| NF-κB/NLRP-3 | LPS-induced septic mice | TNF-α, IL-1β, caspase-1 |
| PI3K-AKT | Hypoxia-reoxygenation cells | Bcl-2, Bax, phosphorylated AKT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
